molecular formula C10H12BNO2 B1418428 2-(4-Boronophenyl)-2-methylpropanenitrile CAS No. 850568-67-1

2-(4-Boronophenyl)-2-methylpropanenitrile

Cat. No. B1418428
CAS RN: 850568-67-1
M. Wt: 189.02 g/mol
InChI Key: BNXBFDTWYHAEIR-UHFFFAOYSA-N
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Description

2-(4-Boronophenyl)-2-methylpropanenitrile, also known as 4-BMPN, is an organic compound with a variety of uses in biochemistry and pharmacology. It is a colorless, crystalline solid that is soluble in water and organic solvents. 4-BMPN is an important intermediate for the synthesis of a number of compounds, including boron-containing drugs, and is also used as a building block in the synthesis of other organic compounds. In addition, 4-BMPN can be used as a ligand in coordination complexes and has been studied for its potential applications in nanomaterials.

Scientific Research Applications

Catalysis

  • Palladium-Catalyzed Annulation : A study by Tsukamoto & Kondo (2007) demonstrated the use of similar boron compounds in palladium(II)-catalyzed annulation reactions. This process is important for creating complex organic structures, indicating potential applications in organic synthesis.

Material Science

  • Borophene Development : Research on borophene, a boron-based material with versatile properties, has been highlighted by Ou et al. (2021) and Wang et al. (2019). These studies reveal the potential of borophene in various applications such as supercapacitors, batteries, hydrogen storage, and biomedical uses.

Biomedical Applications

  • Boron Neutron Capture Therapy (BNCT) : The synthesis of α-methyl-p-boronophenylalanine, a compound related to 2-(4-Boronophenyl)-2-methylpropanenitrile, has been explored by Harada et al. (2018) for potential use in BNCT to treat malignant melanomas.

Sensing Technologies

  • Colorimetric Sensing : A study by Wade & Gabbaï (2009) demonstrates the use of boron compounds in colorimetric sensing of fluoride ions, showing the potential of such compounds in developing new sensing technologies.

Polymer Science

  • Polymer Interaction Study : Research by Yurkevich et al. (1975) explored the interaction of polyols with polymers containing boronophenyl groups, indicating applications in polymer chemistry.

  • Photopolymerization : The use of boron compounds in photopolymerization was investigated by Guillaneuf et al. (2010), highlighting its potential in the development of new polymerization techniques.

Energy and Environment

  • Hydrogen Storage : Studies on borophene and boron fullerene materials for hydrogen storage, such as those by Joseph et al. (2020), reveal the potential of boron compounds in energy storage applications.

properties

IUPAC Name

[4-(2-cyanopropan-2-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO2/c1-10(2,7-12)8-3-5-9(6-4-8)11(13)14/h3-6,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXBFDTWYHAEIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)(C)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657137
Record name [4-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Boronophenyl)-2-methylpropanenitrile

CAS RN

850568-67-1
Record name B-[4-(1-Cyano-1-methylethyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850568-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(2-Cyanopropan-2-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Cyanoprop-2-yl)benzeneboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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